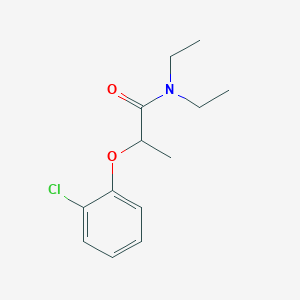
4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DCTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCTT is a thiol-based compound that contains a triazole ring, making it an important molecule in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. This compound is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One potential direction is the development of this compound analogs with improved properties, such as increased solubility or potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for therapeutic intervention. Additionally, the potential use of this compound in the treatment of autoimmune diseases and other conditions should be further explored.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. This compound has also been shown to have immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-2-9-13-14-10(16)15(9)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTBCJOLUJHIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-5-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4691181.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B4691189.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4691196.png)
![2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4691205.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B4691211.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4691215.png)

![4-{[4-(1-piperidinyl)phenyl]sulfonyl}benzoic acid](/img/structure/B4691230.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B4691234.png)
![N-(4-bromo-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4691256.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methylbenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4691267.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4691275.png)